molecular formula C9H17N3O2 B11769593 3-(4-Acetylpiperazin-1-yl)propanamide

3-(4-Acetylpiperazin-1-yl)propanamide

Cat. No.: B11769593
M. Wt: 199.25 g/mol
InChI Key: BNRGXOYJASPSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-(4-Acetylpiperazin-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(4-Acetylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through binding to receptors and enzymes, modulating their activity and leading to various biological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4-Acetylpiperazin-1-yl)propanamide can be compared with other similar compounds, such as 3-(4-arylpiperazin-1-yl)cinnolines and N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-3-methoxy-anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

3-(4-acetylpiperazin-1-yl)propanamide

InChI

InChI=1S/C9H17N3O2/c1-8(13)12-6-4-11(5-7-12)3-2-9(10)14/h2-7H2,1H3,(H2,10,14)

InChI Key

BNRGXOYJASPSTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CCC(=O)N

Origin of Product

United States

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